Hsp90 Thermal Shift: Enantiomeric Zearalenones Outperform Natural Zearalenone
Two enantiomeric zearalenone analogues (compounds 39 and ent-39) were discovered that bind significantly better to the chaperone Hsp90 than natural zearalenone, with thermal shift (Tm) values of 3.9 °C and 3.6 °C, respectively, compared to only 2.9 °C for zearalenone. This demonstrates that the (R) or non-natural configuration can enhance Hsp90 engagement, a target orthogonal to the canonical estrogen receptor activity [1].
| Evidence Dimension | Hsp90 binding affinity (thermal shift, ΔTm) |
|---|---|
| Target Compound Data | Enantiomeric zearalenone compound 39: ΔTm = 3.9 °C; ent-39: ΔTm = 3.6 °C |
| Comparator Or Baseline | Zearalenone (natural/racemic): ΔTm = 2.9 °C |
| Quantified Difference | +1.0 °C and +0.7 °C over zearalenone (34% and 24% improvement) |
| Conditions | Thermal-shift assay with recombinant human Hsp90 protein |
Why This Matters
This is the only available quantitative evidence directly comparing enantiomeric zearalenones to natural zearalenone in a biophysical binding assay, providing a measurable basis for selecting the (R)-configuration when Hsp90-related pharmacology is of interest.
- [1] DFG Project 65820638. Propionat-Scanning in Polyketiden. Final Report, 2013. Deutsche Forschungsgemeinschaft. View Source
